REACTION_SMILES
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[Al+3:29].[CH3:1][N:2]([c:3]1[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]([N:19]([CH3:20])[CH3:21])[c:12]1[N:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1)[CH3:22].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[H-:28].[H-:31].[H-:32].[H-:33].[Li+:30].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:1][N:2]([c:3]1[cH:4][c:5]([CH2:6][OH:7])[cH:10][c:11]([N:19]([CH3:20])[CH3:21])[c:12]1[N:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1)[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(N(C)C)c(N2CCCCC2)c(N(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN(C)c1cc(CO)cc(N(C)C)c1N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |